molecular formula C15H13F3N2 B1394731 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine CAS No. 1184442-27-0

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine

Número de catálogo: B1394731
Número CAS: 1184442-27-0
Peso molecular: 278.27 g/mol
Clave InChI: CBXYNZKXILJWRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine is a useful research compound. Its molecular formula is C15H13F3N2 and its molecular weight is 278.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine, also known by its CAS number 1184442-27-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group that may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C15H13F3N2
  • Molecular Weight : 278.27 g/mol
  • IUPAC Name : 4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory agent, as well as its effects on various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the indole structure can enhance inhibition against key inflammatory mediators such as TNFα and IL-6.

CompoundIC50 (μM)Target
Example A0.013IKK-2
Example B0.044IKK-2
Example C0.067IKK-2

These values suggest that derivatives of indole compounds can be potent inhibitors of inflammatory pathways, which could be relevant for the biological activity of this compound.

2. Enzyme Inhibition Studies

Inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH) has been reported for related compounds. The addition of specific functional groups can significantly alter the inhibitory potency:

CompoundIC50 (nM)Target
Compound D16.2sEH
Compound E50.2sEH

These findings suggest that the trifluoromethyl group may contribute to enhanced binding affinity and selectivity towards these enzymes.

Case Studies

A notable study investigated the effects of similar indole derivatives on human chondro-sarcoma cell lines (SW1353). The results demonstrated that certain modifications led to significant reductions in TNFα and IL-1 induced IL-6 production:

  • Test Compound : Similar Indole Derivative
  • IC50 for p38 MAPK : 53 nM
  • IL-6 Production Inhibition : IC50 = 820 nM

This indicates that compounds with structural similarities to this compound may possess similar anti-inflammatory mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic aromatic substitution (SNAr): Reacting 3-(trifluoromethyl)phenylamine with 1,2-dihydroindole derivatives under basic conditions (e.g., K2CO3/DMF) to form the indole-aryl bond .
  • Intermediate characterization: Use <sup>19</sup>F NMR to track trifluoromethyl group integrity and LC-MS to confirm molecular weight. X-ray crystallography or 2D NOESY NMR can resolve regiochemical ambiguities in dihydroindole coupling .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and solubility?

Methodological Answer:

  • Electronic effects: The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, enhancing electrophilic reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution .
  • Solubility: LogP measurements (via HPLC) reveal increased hydrophobicity compared to non-fluorinated analogs. Co-solvents like DMSO or cyclodextrin inclusion complexes are often required for in vitro assays .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS): Confirms molecular formula (e.g., C15H13F3N2).
  • Multinuclear NMR: <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR distinguishes dihydroindole proton environments and verifies trifluoromethyl position .
  • X-ray diffraction: Resolves stereochemical uncertainties in the dihydroindole moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger): Screen against target protein structures (e.g., PDB entries) to identify binding poses. Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
  • Molecular Dynamics (MD) simulations (AMBER/GROMACS): Assess binding stability over 100-ns trajectories. Monitor hydrogen bonding between the phenylamine group and catalytic residues .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug design: Introduce phosphate or acetate groups at the phenylamine nitrogen to enhance solubility, with enzymatic cleavage studies in simulated biological fluids .
  • Nanoparticle encapsulation: Use PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size (DLS) and drug release profiles (HPLC) .

Q. How does the dihydroindole moiety impact metabolic stability in vivo?

Methodological Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life to indole-free analogs .
  • Cytochrome P450 inhibition assays: Test CYP3A4/2D6 inhibition using fluorogenic substrates. The dihydroindole’s rigidity may reduce metabolic oxidation compared to flexible alkyl chains .

Q. What structural analogs of this compound show improved bioactivity, and how are they designed?

Methodological Answer:

  • SAR studies: Replace the trifluoromethyl group with chloro or cyano substituents to modulate potency. For example, 4-(2,3-dihydroindol-1-yl)-3-cyanophenylamine showed 2-fold higher kinase inhibition in preliminary screens .
  • Fragment-based drug design (FBDD): Use the phenylamine core as a fragment and screen combinatorial libraries for synergistic binding partners .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay standardization: Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Meta-analysis: Pool data from public repositories (ChEMBL, PubChem BioAssay) and apply statistical tools (e.g., Bayesian inference) to identify outliers .

Propiedades

IUPAC Name

4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)12-9-11(19)5-6-14(12)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYNZKXILJWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
dimethyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.